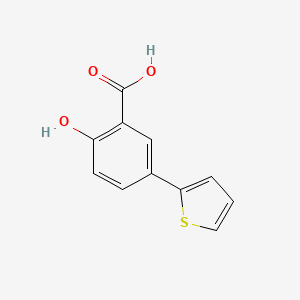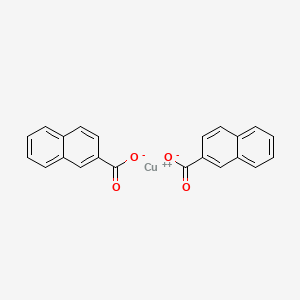
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol is an organic compound with the molecular formula C9H16O3 It is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a butenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol typically involves the reaction of 4-hydroxybut-2-en-1-ol with oxane under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the oxane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the oxane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether bonds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol involves its interaction with specific molecular targets. The oxane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. These reactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
5-(Oxan-2-yloxy)pentan-1-ol: Similar structure but with a different chain length.
4-(Oxan-2-yloxy)butan-1-ol: Saturated analog of (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol
Uniqueness
This compound is unique due to the presence of both an oxane ring and a butenol chain, which provides distinct reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h2,4,9-10H,1,3,5-8H2 |
Clave InChI |
XHTUEXKSLOJOOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC=CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)












